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Compound of Interest

Compound Name: 4-(Tributylstannyl)pyridine

Cat. No.: B055037 Get Quote

Disclaimer: Direct experimental spectroscopic data for tributyl(pyridin-4-yl)stannane is not

readily available in the public domain. The data presented in this document is a predictive

analysis based on spectroscopic data of structurally analogous compounds, including

tributyl(phenyl)stannane and various 4-substituted pyridines. This guide is intended for

researchers, scientists, and drug development professionals to provide a foundational

understanding of the expected spectroscopic characteristics of the target molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for tributyl(pyridin-4-yl)stannane. These predictions are

derived from established trends in organotin and pyridine chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the tributyl group and the pyridin-4-yl group. The chemical shifts of the butyl protons are

anticipated to be similar to those in other tributyltin compounds. The protons on the pyridine

ring will exhibit characteristic downfield shifts.

Table 1: Predicted ¹H NMR Data for Tributyl(pyridin-4-yl)stannane
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Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-α (Sn-CH₂) 1.0 - 1.2 Triplet ~ 7-8

H-β, H-γ (CH₂) 1.2 - 1.6 Multiplet -

H-δ (CH₃) 0.8 - 0.9 Triplet ~ 7

H-2, H-6 (Py) 8.5 - 8.7 Doublet ~ 5-6

H-3, H-5 (Py) 7.2 - 7.4 Doublet ~ 5-6

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display resonances for the four

distinct carbon environments in the tributyl group and the three unique carbons of the pyridin-4-

yl ring.

Table 2: Predicted ¹³C NMR Data for Tributyl(pyridin-4-yl)stannane

Assignment Predicted Chemical Shift (δ, ppm)

C-α (Sn-CH₂) 10 - 15

C-β (CH₂) 28 - 30

C-γ (CH₂) 27 - 29

C-δ (CH₃) 13 - 14

C-4 (Py, C-Sn) 145 - 150

C-3, C-5 (Py) 125 - 130

C-2, C-6 (Py) 148 - 152

¹¹⁹Sn NMR (Tin-119 NMR): The ¹¹⁹Sn NMR chemical shift is a sensitive probe of the

coordination environment of the tin atom. For a four-coordinate aryltributylstannane, the

chemical shift is expected in the upfield region relative to the standard tetramethyltin.

Table 3: Predicted ¹¹⁹Sn NMR Data for Tributyl(pyridin-4-yl)stannane
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Nucleus Predicted Chemical Shift (δ, ppm)

¹¹⁹Sn -40 to -60

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the butyl and pyridinyl

groups.

Table 4: Predicted Significant IR Absorption Bands for Tributyl(pyridin-4-yl)stannane

Wavenumber (cm⁻¹) Vibration Type Functional Group

2950 - 2850 C-H stretching Butyl group

1590 - 1570 C=C and C=N ring stretching Pyridine ring

1465 - 1450 C-H bending Butyl group

~1400 C=C and C=N ring stretching Pyridine ring

~1000 Ring breathing Pyridine ring

Below 600 Sn-C stretching Tributyltin moiety

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns involving the loss of butyl groups. The isotopic pattern of tin will be a key feature in

identifying tin-containing fragments.

Table 5: Predicted Mass Spectrometry Fragmentation for Tributyl(pyridin-4-yl)stannane
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m/z (relative to ¹²⁰Sn) Proposed Fragment Ion

369 [M]⁺ (Molecular ion)

312 [M - C₄H₉]⁺ (Loss of a butyl radical)

255 [M - 2(C₄H₉)]⁺ (Loss of two butyl radicals)

198 [M - 3(C₄H₉)]⁺ (Loss of three butyl radicals)

197 [Sn(C₅H₄N)]⁺

57 [C₄H₉]⁺ (Butyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of tributyl(pyridin-4-yl)stannane in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, an

external standard of tetramethyltin in a sealed capillary can be used.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g.,

200-250 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a longer

acquisition time with more scans will be necessary.

¹¹⁹Sn NMR Acquisition: A multinuclear probe tuned to the ¹¹⁹Sn frequency is required. A

broad spectral width is recommended initially. A proton-decoupled sequence is typically
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used.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat compound between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be

dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the salt plates or the solvent should be recorded and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion or through a gas

chromatograph (GC) or liquid chromatograph (LC) interface. For a relatively volatile

compound like tributyl(pyridin-4-yl)stannane, GC-MS is a suitable technique.

Instrumentation: A mass spectrometer capable of electron ionization (EI) or a soft ionization

technique like electrospray ionization (ESI). A high-resolution mass spectrometer (e.g., TOF

or Orbitrap) is beneficial for accurate mass measurements.

Data Acquisition: In EI mode, a standard electron energy of 70 eV is typically used. The

mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500). The resulting

spectrum will show the fragmentation pattern of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of

tributyl(pyridin-4-yl)stannane.
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Caption: General workflow for the spectroscopic characterization of tributyl(pyridin-4-

yl)stannane.

To cite this document: BenchChem. [Spectroscopic Profile of Tributyl(pyridin-4-yl)stannane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055037#spectroscopic-data-for-tributyl-pyridin-4-yl-
stannane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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